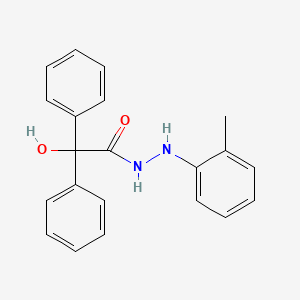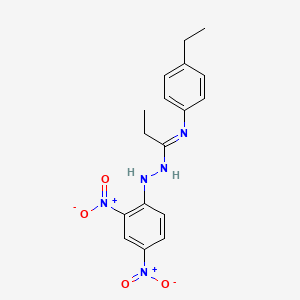![molecular formula C19H18N2S B11538464 6-methyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11538464.png)
6-methyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophene compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzothiophene ring.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Scientific Research Applications
6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Researchers investigate its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
When compared to other benzothiophene derivatives, 6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE stands out due to its unique substituents and chemical properties. Similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-based drugs: Various other thiophene derivatives with pharmacological properties, such as anticancer and antimicrobial activities.
These comparisons highlight the distinct features and potential advantages of 6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE in scientific research and applications.
Properties
Molecular Formula |
C19H18N2S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-methyl-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C19H18N2S/c1-14-9-10-16-17(13-20)19(22-18(16)12-14)21-11-5-8-15-6-3-2-4-7-15/h2-8,11,14H,9-10,12H2,1H3/b8-5+,21-11+ |
InChI Key |
FGQLBGBXYBWIOX-JPDQMXGXSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11538395.png)
![4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11538403.png)
![4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538408.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11538412.png)
![3-bromo-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11538419.png)
![3-Hydroxy-N'-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11538426.png)
![[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B11538427.png)
![N-(4-Phenoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11538433.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11538441.png)

![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)

![2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11538477.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11538483.png)
